molecular formula C17H17N3O2 B15018906 2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide

2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide

Cat. No.: B15018906
M. Wt: 295.34 g/mol
InChI Key: YPFMWFGCYAAJGF-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidenehydrazinyl group and a dimethylphenyl group attached to an oxoacetamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide typically involves the condensation of benzylidenehydrazine with N-(2,5-dimethylphenyl)-2-oxoacetamide. The reaction is carried out under controlled conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the consistent production of high-quality material. Industrial production also focuses on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzylidenehydrazinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(2E)-2-[4-(BENZYLOXY)BENZYLIDENE]HYDRAZINO}-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-2-OXOACETAMIDE
  • 2-{(2E)-2-[4-(Diethylamino)benzylidene]hydrazino}-N-(2,5-dimethylphenyl)-2-oxoacetamide

Uniqueness

2-[(2E)-2-benzylidenehydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N'-[(E)-benzylideneamino]-N-(2,5-dimethylphenyl)oxamide

InChI

InChI=1S/C17H17N3O2/c1-12-8-9-13(2)15(10-12)19-16(21)17(22)20-18-11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+

InChI Key

YPFMWFGCYAAJGF-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.